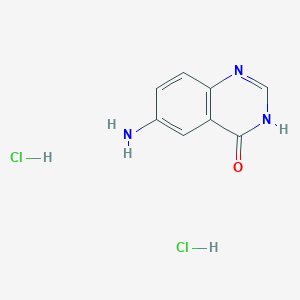

6-Aminoquinazolin-4(3H)-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Aminoquinazolin-4(3H)-one is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline . The preparation of 6-aminoquinazolin-4(3H)-ones was achieved via direct SNAr on the quinazoline ring .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis

The preparation of 6-aminoquinazolin-4(3H)-ones involves a direct SNAr (nucleophilic aromatic substitution) reaction on the quinazoline ring .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1, a density of 1.351 g/cm3, a melting point of 48 °C, and a boiling point of 243 °C .Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including 6-Aminoquinazolin-4(3H)-one dihydrochloride, have been studied for their potential antitumor activity . In one study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized, and their anti-tumor activity in vitro was preliminarily explored . Among them, a compound exhibited significant anti-proliferative activity against MGC-803 cells . This compound could inhibit the cloning formation of MGC-803 cells, induce apoptosis of MGC-803 cells in a concentration-dependent manner, and arrest the MGC-803 cell cycle in G0/G1 phase .

Acetylcholinesterase Inhibitors

Quinoxaline derivatives, including 6-Aminoquinazolin-4(3H)-one dihydrochloride, have been synthesized and evaluated as new acetylcholinesterase inhibitors . All compounds showed potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM, along with promising predicted drug-likeness and blood–brain barrier (BBB) permeation . Some compounds also showed potent butyrylcholinesterase (BChE) inhibitory activity .

Synthesis of Quinazoline Derivatives

6-Aminoquinazolin-4(3H)-one dihydrochloride can be used in the synthesis of quinazoline derivatives . These derivatives have various pharmacological activities, making them of interest in medicinal chemistry research .

Kinase Inhibitors

4-aminoquinazoline, a structure that 6-Aminoquinazolin-4(3H)-one dihydrochloride can serve as the backbone for, is used in many kinase inhibitors . Several small molecule anti-tumor drugs based on the 4-aminoquinoline skeleton have been approved by the FDA for cancer treatment .

Safety and Hazards

properties

IUPAC Name |

6-amino-3H-quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQOHRYBPMWJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoquinazolin-4(3H)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)